molecular formula C20H26N2O4S B12125478 Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate

Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B12125478
M. Wt: 390.5 g/mol
InChI Key: RUYJYHHANILZRZ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a furan ring, a piperidine ring, and a thiophene ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiophene intermediates, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate include other heterocyclic compounds with furan, piperidine, and thiophene rings. Examples include:

  • This compound analogs with different substituents on the rings.
  • Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Biological Activity

Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure

The compound features a thiophene core substituted with an ethyl ester , a furan ring , and a piperidine moiety . Its molecular formula is C25H30N2O4C_{25}H_{30}N_{2}O_{4}, with a molecular weight of approximately 422.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation and enhanced apoptosis in cancer cells.
  • Receptor Modulation : It may act as an agonist or antagonist for certain G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular growth .

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, effective against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce symptoms associated with chronic inflammatory diseases.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of this compound on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Inflammatory Response Modulation :
    • Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameMolecular FormulaBiological Activity
Compound AC25H30N2O4Anticancer, Antimicrobial
Compound BC22H28N2O3Antimicrobial Only
Compound CC25H32N2O5Anti-inflammatory

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H26N2O4S/c1-4-25-20(24)18-15(16-6-5-14(3)26-16)12-27-19(18)21-17(23)11-22-9-7-13(2)8-10-22/h5-6,12-13H,4,7-11H2,1-3H3,(H,21,23)

InChI Key

RUYJYHHANILZRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CN3CCC(CC3)C

Origin of Product

United States

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